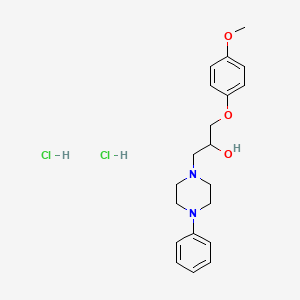

1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride

Description

1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic small molecule characterized by a propan-2-ol backbone substituted with a 4-methoxyphenoxy group and a 4-phenylpiperazine moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications . The compound is supplied by entities such as Henan Aochuang Chemical Co., Ltd., though discontinuations in production have been noted .

Properties

IUPAC Name |

1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3.2ClH/c1-24-19-7-9-20(10-8-19)25-16-18(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17;;/h2-10,18,23H,11-16H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXERFKCHKWYEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

Synthesis of the Phenylpiperazine Intermediate: The phenylpiperazine moiety is synthesized by reacting phenylamine with piperazine under controlled conditions.

Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the phenylpiperazine intermediate in the presence of a suitable catalyst and solvent, followed by purification and conversion to the dihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride is widely used in scientific research due to its versatile properties:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

Medicine: It has potential therapeutic applications, including as a precursor for developing drugs targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. This interaction can influence various physiological processes, making the compound valuable for studying neurological pathways and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of aryloxy-propanol derivatives with piperazine substituents. Below is a detailed comparison with key analogs, emphasizing structural variations, physicochemical properties, and pharmacological implications.

Phenoxy Substituent Variations

Piperazine Ring Modifications

Salt Form and Physicochemical Properties

- Dihydrochloride Salts : Common in analogs (e.g., target compound ) to improve solubility.

- Hydrochloride Salts : Single HCl forms (e.g., ) may exhibit lower crystallinity compared to dihydrochlorides.

- Free Bases : Rarely reported, suggesting salt forms are preferred for stability and formulation.

Pharmacological Implications (Speculative)

- 4-Methoxyphenoxy: May enhance binding to adrenergic or serotonergic receptors due to electron-donating effects.

- Chloro/Nitro Substituents : Could reduce metabolic stability but increase selectivity for specific targets .

Biological Activity

1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a phenylpiperazine moiety, both of which contribute to its biological interactions.

Chemical Structure and Properties

The chemical formula for 1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is CHClNO. The structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |

| Molecular Weight | 392.36 g/mol |

| InChI Key | SFRYOSUYTNPIFI-UHFFFAOYSA-N |

The mechanism of action for this compound primarily involves its interaction with various neurotransmitter receptors. The phenylpiperazine moiety is known to modulate dopamine receptor activity, specifically targeting the D3 dopamine receptor. This interaction can lead to significant biological effects, including neuroprotective properties and modulation of neurotransmitter release.

Key Mechanisms:

- Dopamine Receptor Interaction : Exhibits selectivity towards D3 receptors, promoting β-arrestin translocation and G protein activation.

- Neuroprotective Effects : Demonstrated potential in protecting dopaminergic neurons from degeneration in various animal models.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of 1-(4-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride:

- Dopamine Receptor Agonism : The compound has been shown to selectively activate D3 receptors while exhibiting minimal activity at D2 receptors, which is crucial for reducing side effects commonly associated with broader dopamine agonists .

- Neuroprotective Properties : In animal models, this compound has been effective against neurodegenerative conditions induced by neurotoxins like MPTP and 6-OHDA, suggesting its potential therapeutic role in treating Parkinson's disease .

- Cytotoxicity and Safety : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, with minimal cytotoxic effects on neuronal cell lines .

Data Table: Biological Activity Overview

Case Studies

Case Study 1 : A study involving the administration of this compound in rodent models demonstrated significant neuroprotective effects against neurotoxin-induced damage. The results indicated a marked reduction in neuronal loss and improvement in motor function assessments.

Case Study 2 : Clinical trials exploring the efficacy of this compound in patients with Parkinson's disease showed promising results in improving symptoms without the common side effects associated with traditional dopamine agonists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.